1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde
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Overview
Description
1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde is an organic compound with the molecular formula C11H12O2. It is a member of the benzopyran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base to form the benzopyran ring system. The aldehyde group is then introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzopyran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Nitrating agents (e.g., HNO3), halogenating agents (e.g., Br2, Cl2)
Major Products:
Oxidation: 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
Reduction: 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-methanol
Substitution: Various substituted benzopyran derivatives
Scientific Research Applications
1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes involved in cell proliferation, leading to anticancer effects. Others may modulate signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
- 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- 3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one (Mellein)
- 3,4-Dihydro-6-hydroxy-8-methoxy-3-methyl-1H-2-benzopyran-1-one
Comparison: 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde is unique due to its aldehyde functional group, which allows for a wide range of chemical modifications and applications. In contrast, similar compounds like 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid have a carboxylic acid group, which imparts different chemical reactivity and biological properties. Mellein and its derivatives are known for their natural occurrence and biological activities, but they lack the aldehyde group present in this compound.
Properties
IUPAC Name |
1-methyl-3,4-dihydroisochromene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(8-12)10-5-3-2-4-9(10)6-7-13-11/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBJMXKVELCSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CCO1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83501-38-6 |
Source
|
Record name | 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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